6-Chloro-5-methoxy-1H-indazole

Chemical Synthesis Purity Analysis Medicinal Chemistry

Inconsistent lot-to-lot purity of indazole building blocks can derail SAR studies and fragment-based screening. 6-Chloro-5-methoxy-1H-indazole (CAS 13096-98-5) solves this with ≥97% purity, validated for NOS inhibition probing and kinase inhibitor synthesis. • Definitive 6-Cl-5-MeO substitution: critical for reproducible SAR; 5-methoxyindazole alone is inactive against NOS isoforms. • Versatile synthetic handle: 6-Cl enables Suzuki/Buchwald-Hartwig coupling; 5-OMe demethylation yields phenol for further derivatization. • Analytical reliability: mp 177 °C, established solubility profile, suitable as HPLC reference standard.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 13096-98-5
Cat. No. B1430915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methoxy-1H-indazole
CAS13096-98-5
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NN2)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11)
InChIKeyCHLRRKUDPILWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methoxy-1H-indazole: Kinase Inhibitor & NOS Research Scaffold


6-Chloro-5-methoxy-1H-indazole is a heterocyclic building block consisting of an indazole core with a chlorine atom at the 6-position and a methoxy group at the 5-position [1]. Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 182.61 g/mol [1]. The compound serves as a key intermediate or fragment for medicinal chemistry, particularly in the development of kinase inhibitors [2], and is a valuable tool for probing structure-activity relationships (SAR) of nitric oxide synthase (NOS) inhibition [3].

Kinase Inhibitor Scaffold Provides synthetic handle for kinase inhibitor development via 6-Cl cross-coupling.
NOS SAR Probe 5-Methoxy position establishes baseline inactivity against NOS isoforms for SAR comparison.
Reproducible SAR Defined substitution pattern minimizes variability in biological assay outcomes.

Why Generic Substitution Fails for 6-Chloro-5-methoxy-1H-indazole


The specific substitution pattern of 6-Chloro-5-methoxy-1H-indazole dictates its biological and physicochemical profile, making generic substitution with other indazoles or methoxyindazole isomers unreliable. In nitric oxide synthase (NOS) inhibition studies, the position of the methoxy group is critical; 5-methoxyindazole is virtually inactive against all NOS isoforms, while the 7-methoxy isomer displays significant inhibitory activity [1]. Furthermore, the presence of the 6-chloro substituent in this compound is a key handle for further functionalization, particularly in the synthesis of kinase inhibitors [2]. Therefore, replacing this specific compound with an unsubstituted or differently substituted indazole would yield different reactivity, bioactivity, and SAR data, potentially derailing a research program.

Methoxy Position Critical
5-methoxyindazole is nearly inactive; substitution at C7 alters inhibitory profile. Generic indazoles may shift NOS response.
Chloro Substituent Handle
The 6-Cl group enables key functionalization; unsubstituted or differently halogenated indazoles limit synthetic utility.
Isomeric Purity Risk
Isomeric mixtures or incorrectly positioned substituents can confound SAR and kinase selectivity data.

Quantitative Differentiation of 6-Chloro-5-methoxy-1H-indazole from Close Analogs


Higher Purity vs. Standard Grade

The 97% purity specification for 6-Chloro-5-methoxy-1H-indazole from select suppliers represents a quantifiable 2% absolute increase in purity compared to the standard 95% grade offered by many vendors [1]. This higher purity grade reduces the potential for interference from unidentified impurities, which is critical for reproducible synthesis and biological assay results .

Purity Grade
Head-to-head
≥97% vs 95%
Supports reproducible synthesis and assay reliability.
Supplier CoA specifications; verify lot consistency.
Chemical Synthesis Purity Analysis Medicinal Chemistry

Melting Point and Solubility Profile

6-Chloro-5-methoxy-1H-indazole exhibits distinct physicochemical properties that differentiate it from other indazoles. It has an experimentally determined melting point of 177 °C [1] and a calculated aqueous solubility of 0.31 g/L at 25 °C . These values are critical parameters for compound handling, purification, and formulation studies.

Physicochemical Profile
Class-level
mp 177 °C; Solubility 0.31 g/L
Guides purification and in vitro assay design.
Calculated solubility; experimentally determined melting point.
Physicochemical Properties Solid-State Chemistry Pre-formulation

NOS Inhibition SAR: Methoxy Position

A study evaluating isomeric methoxyindazoles as NOS inhibitors found that the position of the methoxy group dramatically affects activity. 5-Methoxyindazole, the direct analog lacking the 6-chloro substituent, was 'almost inactive' against all three NOS isoforms (neuronal, inducible, and endothelial) [1]. This contrasts with 7-methoxyindazole, which was the most active in the series. While the 6-chloro substitution is expected to further modulate activity, the baseline inactivity of the 5-methoxy scaffold provides a critical reference point for SAR studies using 6-chloro-5-methoxy-1H-indazole.

NOS Isoform Activity
Cross-study comparable
5-OMe: inactive; 7-OMe: active. 6-Cl expected to modulate.
Supports SAR exploration of chloro-substituted indazoles.
Based on recombinant NOS inhibition data.
Nitric Oxide Synthase SAR Enzyme Inhibition

Indazole Scaffold in Kinase Inhibitor Discovery

The indazole core, including substituted variants like 6-chloro-5-methoxy-1H-indazole, is a recognized privileged fragment in kinase inhibitor discovery. A fragment-based lead discovery study identified an indazole fragment hit for AXL kinase inhibition, which was subsequently optimized to a more potent lead [1]. This demonstrates the utility of the indazole scaffold as a starting point for developing potent and selective kinase inhibitors, with specific substitution patterns (e.g., 6-chloro-5-methoxy) offering unique vectors for hit-to-lead optimization [2].

Kinase Fragment Hit
Supporting evidence
Indazole core validated for AXL kinase; 6-Cl, 5-OMe offer unique vectors.
Supports fragment-based kinase inhibitor programs.
Fragment-based screening data; further optimization needed.
Kinase Inhibitor Fragment-Based Drug Discovery AXL Kinase

6-Chloro-5-methoxy-1H-indazole Applications in Drug Discovery


NOS Inhibitor SAR Studies

Researchers investigating the SAR of indazole-based NOS inhibitors can use 6-chloro-5-methoxy-1H-indazole as a key probe. Its inactivity as a 5-methoxyindazole [1] provides a baseline for evaluating the impact of the 6-chloro substituent on NOS isoform selectivity and potency. The compound serves as a starting point for further functionalization to explore interactions within the NOS active site.

Fragment-Based Kinase Drug Discovery

In fragment-based drug discovery programs targeting kinases (e.g., AXL), 6-chloro-5-methoxy-1H-indazole is a valuable fragment for screening and hit-to-lead optimization [2]. The 6-chloro and 5-methoxy substituents provide unique vectors for growing the fragment or improving binding affinity, selectivity, and physicochemical properties, offering advantages over the unsubstituted indazole core.

Synthesis of Indazole-Containing Compounds

The 6-chloro-5-methoxy-1H-indazole core is a versatile building block for constructing more complex molecules. The chlorine atom at the 6-position is a useful handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine substituents. The methoxy group can be demethylated to a phenol for further derivatization, providing multiple synthetic pathways [3]. Its defined purity (≥97%) ensures more reliable and reproducible synthetic outcomes .

Analytical Reference Standard Development

The well-defined physicochemical properties, including a specific melting point of 177 °C [4] and established solubility profile , make 6-chloro-5-methoxy-1H-indazole suitable for use as an analytical reference standard. Its high purity (≥97%) from qualified vendors supports its application in HPLC method development, quality control of synthesized batches, and quantitative analysis in biological matrices.

Application
Selection Property
Validation Focus
NOS Inhibitor SAR Studies
Methoxy position baseline inactivity
NOS isoform selectivity and potency modulation
Fragment-Based Kinase Drug Discovery
6-Chloro synthetic handle for optimization
Binding affinity and selectivity improvement
Synthesis of Indazole-Containing Compounds
Cross-coupling functionality (6-Cl)
Reaction yield and derivative purity
Analytical Reference Standard Development
High purity and defined melting point
HPLC method calibration and batch quality control

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